molecular formula C10H9N3O2 B12962991 (6-Nitroquinolin-2-yl)methanamine

(6-Nitroquinolin-2-yl)methanamine

Cat. No.: B12962991
M. Wt: 203.20 g/mol
InChI Key: KGPWQKWROMKGJN-UHFFFAOYSA-N
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Description

(6-Nitroquinolin-2-yl)methanamine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a nitro group at the 6-position and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Nitroquinolin-2-yl)methanamine typically involves the nitration of quinoline derivatives followed by amination. One common method is the nitration of quinoline to introduce the nitro group at the desired position. This is followed by the reduction of the nitro group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(6-Nitroquinolin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

(6-Nitroquinolin-2-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (6-Nitroquinolin-2-yl)methanamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The amine group can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit specific enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Quinolinemethanamine, N-methyl-6-nitro: Similar structure with a methyl group at the amine position.

    1-Methylquinolin-2(1H)-one Nitro Derivatives: Similar quinoline core with different substituents.

Uniqueness

(6-Nitroquinolin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and amine groups allows for diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

(6-nitroquinolin-2-yl)methanamine

InChI

InChI=1S/C10H9N3O2/c11-6-8-2-1-7-5-9(13(14)15)3-4-10(7)12-8/h1-5H,6,11H2

InChI Key

KGPWQKWROMKGJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)CN)C=C1[N+](=O)[O-]

Origin of Product

United States

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